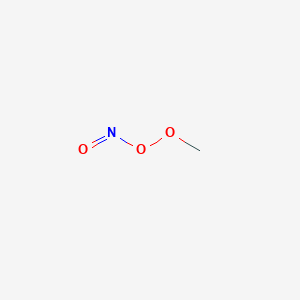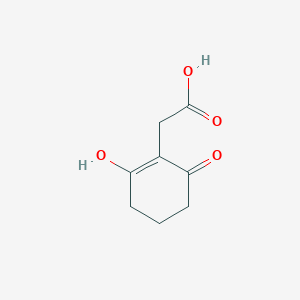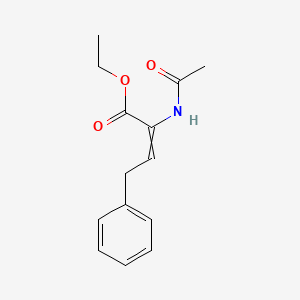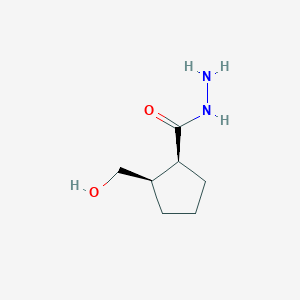![molecular formula C31H42N2O2 B14242051 N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienamide CAS No. 451445-35-5](/img/structure/B14242051.png)
N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienamide is a chemical compound with the molecular formula C30H38N2O It is characterized by the presence of an amide group, a benzoyl group, and a long hydrocarbon chain with two double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienamide typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the synthesis of 4-aminobenzoyl chloride from 4-aminobenzoic acid using thionyl chloride (SOCl2) as a reagent.
Coupling Reaction: The benzoyl chloride intermediate is then reacted with 4-aminophenylamine to form N-[4-(4-aminobenzoyl)phenyl]amine.
Amidation: The final step involves the reaction of N-[4-(4-aminobenzoyl)phenyl]amine with octadeca-9,12-dienoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienamide can undergo various chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chain can be oxidized using reagents such as potassium permanganate (KMnO4) or ozone (O3).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: HNO3 in sulfuric acid (H2SO4) for nitration; Br2 in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones from the double bonds.
Reduction: Formation of N-[4-(4-aminobenzyl)phenyl]octadeca-9,12-dienamine.
Substitution: Formation of nitro or bromo derivatives of the aromatic rings.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienamide involves its interaction with specific molecular targets and pathways. The amide group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. The hydrocarbon chain with double bonds may also influence the compound’s lipophilicity and membrane permeability, affecting its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienoic acid: Similar structure but with a carboxylic acid group instead of an amide.
N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienamine: Similar structure but with an amine group instead of an amide.
N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienyl ester: Similar structure but with an ester group instead of an amide.
Uniqueness
N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienamide is unique due to its combination of an amide group, aromatic rings, and a long hydrocarbon chain with double bonds. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
451445-35-5 |
|---|---|
Molekularformel |
C31H42N2O2 |
Molekulargewicht |
474.7 g/mol |
IUPAC-Name |
N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C31H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30(34)33-29-24-20-27(21-25-29)31(35)26-18-22-28(32)23-19-26/h6-7,9-10,18-25H,2-5,8,11-17,32H2,1H3,(H,33,34) |
InChI-Schlüssel |
XSUUUCSFPOWMMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone](/img/structure/B14241968.png)

![N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine](/img/structure/B14241976.png)



![3-{[3-(Octyloxy)-3-oxopropyl]disulfanyl}propanoic acid](/img/structure/B14242011.png)



![N-{3-[(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl]phenyl}propanamide](/img/structure/B14242033.png)
![(11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol](/img/structure/B14242035.png)
![Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]-](/img/structure/B14242042.png)
![N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide](/img/structure/B14242055.png)
